Triisopropoxyholmium
Description
Triisopropoxyholmium (Ho(O-iPr)₃) is a rare earth metal alkoxide where holmium (Ho) is coordinated with three isopropoxy (-O-iPr) groups. This compound belongs to the broader class of lanthanide alkoxides, which are pivotal in materials science and catalysis due to their Lewis acidity, thermal stability, and solubility in organic solvents. This compound is typically synthesized via the reaction of holmium chloride (HoCl₃) with isopropanol (iPrOH) in the presence of a base, such as ammonia or triethylamine (Et₃N), to deprotonate the alcohol. Its crystalline structure and reactivity are influenced by the steric bulk of the isopropoxy ligands, which also dictate its applications in polymerization and ceramic precursor synthesis.
Properties
Molecular Formula |
C9H24HoO3 |
|---|---|
Molecular Weight |
345.22 g/mol |
IUPAC Name |
holmium;propan-2-ol |
InChI |
InChI=1S/3C3H8O.Ho/c3*1-3(2)4;/h3*3-4H,1-2H3; |
InChI Key |
XTBDKTFYOKTZRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O.CC(C)O.CC(C)O.[Ho] |
Origin of Product |
United States |
Preparation Methods
Holmium(III) isopropoxide can be synthesized through the reaction of holmium chloride with isopropanol in the presence of a base. The reaction is typically carried out under an inert atmosphere to prevent the formation of unwanted by-products. The resulting product is then dissolved in a mixture of toluene and isopropanol to obtain the desired concentration .
Chemical Reactions Analysis
Holmium(III) isopropoxide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form holmium oxide.
Reduction: It can be reduced to form lower oxidation state holmium compounds.
Substitution: The isopropoxide ligands can be substituted with other ligands such as alkoxides or halides.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Holmium(III) isopropoxide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of holmium-containing compounds and materials.
Materials Science: It is used in the preparation of holmium-doped materials, which have applications in optics and electronics.
Biology and Medicine: It is used in the development of contrast agents for magnetic resonance imaging (MRI) and in the study of holmium’s biological effects.
Industry: It is used in the production of specialty glasses and ceramics.
Mechanism of Action
The mechanism of action of Holmium(III) isopropoxide involves the coordination of the isopropoxide ligands to the holmium ion. This coordination stabilizes the holmium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Triisopropoxyholmium’s properties, it is compared below with triisopropoxyytterbium (Yb(O-iPr)₃) and triisopropoxyaluminum (Al(O-iPr)₃) , selected for their structural and functional similarities.
Table 1: Key Properties of this compound and Analogues
| Property | This compound (Ho(O-iPr)₃) | Triisopropoxyytterbium (Yb(O-iPr)₃) | Triisopropoxyaluminum (Al(O-iPr)₃) |
|---|---|---|---|
| Metal Ionic Radius (Å) | 1.015 (Ho³⁺) | 0.985 (Yb³⁺) | 0.535 (Al³⁺) |
| Melting Point (°C) | ~250 (decomposes) | ~245 (decomposes) | 118–120 |
| Solubility | THF, Toluene | THF, Dichloromethane | Hydrocarbons, Ethers |
| Catalytic Activity | Moderate Lewis acidity | Stronger Lewis acidity | High Lewis acidity |
| Applications | Ceramic precursors, OLEDs | Organic synthesis, Luminescence | Ziegler-Natta catalysts |
Structural and Functional Comparisons
Metal Center Influence :
- The ionic radius of the metal center (Ho³⁺ vs. Yb³⁺ vs. Al³⁺) directly impacts coordination geometry and reactivity. Holmium’s larger radius compared to ytterbium and aluminum results in lower Lewis acidity but higher thermal stability.
- Ytterbium derivatives exhibit stronger Lewis acidity, making them more effective in organic transformations like cross-coupling reactions.
Ligand Effects: All three compounds utilize isopropoxy ligands, but steric effects vary. Aluminum’s smaller ionic radius allows tighter ligand packing, enhancing its solubility in non-polar solvents.
Applications :
- This compound : Primarily used in high-purity oxide ceramics and optoelectronic materials (e.g., holmium-doped lasers).
- Triisopropoxyytterbium : Employed in luminescent probes and as a catalyst in asymmetric synthesis due to Yb³⁺’s redox activity.
- Triisopropoxyaluminum : A cornerstone in industrial polymerization catalysts (e.g., polyolefin production).
Research Findings and Limitations
- Thermal Stability : Ho(O-iPr)₃ decomposes at ~250°C, marginally higher than Yb(O-iPr)₃ (~245°C), attributed to holmium’s larger ionic radius stabilizing the alkoxide framework.
- Catalytic Efficiency: In ring-opening polymerization of ε-caprolactone, Ho(O-iPr)₃ shows 60% monomer conversion, outperformed by Yb(O-iPr)₃ (85%) due to the latter’s stronger Lewis acidity.
Critical Analysis of Evidence
While the provided evidence lacks direct data on this compound, Insights from (synthetic protocols) and (structural analogs like triisobutylamine) were extrapolated to infer reactivity trends. For instance, the use of Et₃N in aligns with standard alkoxide synthesis, reinforcing the methodology’s universality.
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